molecular formula C18H10Cl4N2O2 B13999140 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 67620-11-5

2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13999140
CAS No.: 67620-11-5
M. Wt: 428.1 g/mol
InChI Key: CIRMEUSNPBMFOU-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two chlorine atoms and two 2-chlorophenylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.

Scientific Research Applications

2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-1,4-benzoquinone: A related compound with similar chemical properties but lacking the 2-chlorophenylamino groups.

    2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione: A derivative with methoxy groups instead of chlorine atoms.

    2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: A compound with carbazole groups, offering different reactivity and applications.

Uniqueness

2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of chlorine and 2-chlorophenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

67620-11-5

Molecular Formula

C18H10Cl4N2O2

Molecular Weight

428.1 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(2-chloroanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H10Cl4N2O2/c19-9-5-1-3-7-11(9)23-15-13(21)18(26)16(14(22)17(15)25)24-12-8-4-2-6-10(12)20/h1-8,23-24H

InChI Key

CIRMEUSNPBMFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3Cl)Cl)Cl

Origin of Product

United States

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